molecular formula C16H17N3O2 B2744144 3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide CAS No. 1396866-56-0

3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide

Cat. No.: B2744144
CAS No.: 1396866-56-0
M. Wt: 283.331
InChI Key: RECJEFXQTDYVEJ-UHFFFAOYSA-N
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Description

3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.331 g/mol This compound is of interest due to its unique structure, which includes a cyano group, a morpholine ring, and a benzamide moiety

Preparation Methods

The synthesis of 3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it may have industrial applications, such as in the development of new materials or chemical processes.

Comparison with Similar Compounds

3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide can be compared with other similar compounds, such as N-(4-morpholinobut-2-yn-1-yl)benzamide and 3-cyano-N-(4-piperidinobut-2-yn-1-yl)benzamide. These compounds share similar structural features, such as the presence of a cyano group and a benzamide moiety. the presence of different substituents, such as the morpholine ring in this compound, can impart unique properties and activities to each compound.

Properties

IUPAC Name

3-cyano-N-(4-morpholin-4-ylbut-2-ynyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-13-14-4-3-5-15(12-14)16(20)18-6-1-2-7-19-8-10-21-11-9-19/h3-5,12H,6-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECJEFXQTDYVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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